N-(1-benzofuran-2-ylmethyl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-2-3-8-14-10-12-9-11-6-4-5-7-13(11)15-12/h4-7,9,14H,2-3,8,10H2,1H3 |
InChI Key |
DINSXQNLQCYRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 1 Benzofuran 2 Ylmethyl Butan 1 Amine
Retrosynthetic Analysis and Precursor Chemistry of N-(1-benzofuran-2-ylmethyl)butan-1-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, the most logical disconnection is at the carbon-nitrogen bond of the secondary amine. This leads to two primary synthetic approaches: amine alkylation and reductive amination.
Figure 1: Retrosynthetic Disconnections for this compound
The key precursors identified are butan-1-amine, benzofuran-2-ylmethyl halide, and benzofuran-2-carbaldehyde. Butan-1-amine is a common and commercially available reagent. The synthesis of the benzofuran (B130515) precursors typically starts from salicylaldehyde (B1680747) or a related phenolic compound. For instance, the reaction of salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate can yield 2-acetylbenzofuran, which can be further modified. researchgate.netnih.gov To obtain benzofuran-2-carbaldehyde, a Vilsmeier-Haack reaction on benzofuran or oxidation of 2-methylbenzofuran (B1664563) could be employed. The synthesis of benzofuran-2-ylmethyl halide can be achieved by the bromination of 2-methylbenzofuran using N-bromosuccinimide (NBS). mdpi.com
Optimized Synthetic Routes to this compound
Amine alkylation is a direct method for the formation of C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine. wikipedia.org In this case, 2-(halomethyl)-1-benzofuran would be treated with butan-1-amine.
The reaction is typically carried out in a polar solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme:
A significant challenge in amine alkylation is the potential for overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.commasterorganicchemistry.com To minimize this, an excess of the primary amine (butan-1-amine) can be used.
Table 1: Typical Reaction Conditions for Amine Alkylation
| Parameter | Condition | Purpose |
| Alkyl Halide | 2-(bromomethyl)-1-benzofuran | Electrophile |
| Amine | Butan-1-amine (2-3 equivalents) | Nucleophile; excess minimizes overalkylation |
| Base | K2CO3, Et3N | Neutralizes HX byproduct |
| Solvent | Acetonitrile, DMF | Solubilizes reactants |
| Temperature | Room temperature to 80 °C | To facilitate the reaction |
Reductive amination is a two-step, often one-pot, process that is generally more controlled than amine alkylation and less prone to overalkylation. masterorganicchemistry.com The reaction involves the formation of an imine from the condensation of benzofuran-2-carbaldehyde and butan-1-amine, followed by the reduction of the imine to the target secondary amine.
Reaction Scheme:
A variety of reducing agents can be used for this transformation. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH4) | Common and inexpensive, but can also reduce the aldehyde. |
| Sodium cyanoborohydride (NaBH3CN) | Selective for imines at slightly acidic pH. researchgate.net |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and selective reagent, often used in dichloromethane. researchgate.net |
| Catalytic Hydrogenation (H2/Pd-C) | Effective but may require specialized equipment. |
The reaction is typically carried out in a solvent such as methanol (B129727), ethanol (B145695), or 1,2-dichloroethane. The pH of the reaction mixture is often slightly acidic to facilitate imine formation. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient way to generate libraries of structurally diverse compounds. acs.org While a direct MCR for this compound is not commonly reported, analogues can be synthesized using such strategies. For instance, a one-pot reaction involving a salicylaldehyde derivative, an amine, and an alkyne, often catalyzed by a transition metal like copper, can lead to various substituted benzofurans. acs.org By varying the amine and alkyne components, a range of structural analogues can be produced.
Reaction Condition Optimization and Yield Enhancement Strategies
To maximize the yield of this compound, several factors can be optimized:
Stoichiometry: In amine alkylation, using an excess of butan-1-amine can suppress the formation of the tertiary amine byproduct. In reductive amination, a slight excess of the amine and reducing agent is often beneficial.
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Protic solvents like methanol or ethanol are common for reductive aminations, while aprotic polar solvents like acetonitrile are often used for alkylations.
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. The optimal temperature should be determined experimentally.
Catalyst: In reductive amination, an acid catalyst (e.g., acetic acid) can be used to promote imine formation. organic-chemistry.org For catalytic hydrogenation, the choice of catalyst and support can impact efficiency.
Purification and Isolation Techniques for High-Purity this compound
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, byproducts, and reagents. A typical workup procedure involves:
Quenching: The reaction is stopped, often by adding water or a quenching agent.
Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Washing: The organic layer is washed with brine to remove water-soluble impurities.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.
For high-purity this compound, further purification is usually necessary:
Column Chromatography: This is a standard technique for separating compounds based on their polarity. Silica gel is a common stationary phase, and a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is used as the mobile phase. researchgate.net
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Crystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride salt), crystallization can be used to achieve high purity.
The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Advanced Structural Elucidation and Conformational Analysis of N 1 Benzofuran 2 Ylmethyl Butan 1 Amine
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are indispensable for a granular analysis of the molecular architecture of N-(1-benzofuran-2-ylmethyl)butan-1-amine. These techniques enable the precise assignment of atomic nuclei within the molecular framework, the exact determination of its mass, the elucidation of its fragmentation pathways, and the detailed analysis of its functional group vibrations.
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H NMR: The proton spectrum is anticipated to display distinct signals for the aromatic protons of the benzofuran (B130515) ring, the methylene (B1212753) bridge, and the butylamine (B146782) chain. The aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the benzofuran ring and the nitrogen atom would appear as singlets or multiplets in the mid-field region, while the aliphatic protons of the butyl group would be found in the upfield region.
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The aromatic carbons of the benzofuran moiety are expected in the δ 110-160 ppm range. The methylene carbons and the carbons of the butyl chain will appear at higher field strengths.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4, H-5, H-6, H-7 | 7.20 - 7.60 | m | - |
| H-3 | 6.70 | s | - |
| -CH₂- (benzofuran) | 3.90 | s | - |
| -NH- | 1.50 (broad) | s | - |
| -CH₂- (butyl, α) | 2.60 | t | 7.5 |
| -CH₂- (butyl, β) | 1.50 | sextet | 7.5 |
| -CH₂- (butyl, γ) | 1.35 | sextet | 7.5 |
| -CH₃ (butyl) | 0.90 | t | 7.4 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 154.0 |
| C-3 | 102.0 |
| C-3a | 128.0 |
| C-4 | 124.0 |
| C-5 | 122.0 |
| C-6 | 121.0 |
| C-7 | 111.0 |
| C-7a | 155.0 |
| -CH₂- (benzofuran) | 45.0 |
| -CH₂- (butyl, α) | 50.0 |
| -CH₂- (butyl, β) | 32.0 |
| -CH₂- (butyl, γ) | 20.0 |
| -CH₃ (butyl) | 14.0 |
Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butyl chain, confirming the sequence of the methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection between the benzofuran-2-ylmethyl moiety and the butan-1-amine chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the molecule, particularly the orientation of the butyl chain relative to the benzofuran ring.
The choice of solvent can significantly influence NMR spectra. In non-polar solvents like CDCl₃, the chemical shifts will be different from those in polar, hydrogen-bonding solvents like DMSO-d₆. For instance, the chemical shift of the N-H proton is expected to be highly dependent on the solvent due to varying degrees of hydrogen bonding. Aromatic solvent-induced shifts (ASIS), using solvents like benzene-d₆, could be employed to resolve overlapping signals in the aromatic region of the ¹H NMR spectrum.
HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. For this compound (C₁₃H₁₇NO), the expected exact mass would be calculated and compared to the experimental value.
The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For the title compound, this would lead to the formation of a stable iminium ion. Cleavage of the bond between the methylene group and the benzofuran ring is also a likely fragmentation pathway.
Predicted HRMS Data and Fragmentation for this compound
| Ion | Predicted m/z | Possible Formula | Description |
| [M+H]⁺ | 204.1383 | C₁₃H₁₈NO⁺ | Protonated molecular ion |
| Fragment 1 | 131.0491 | C₈H₇O⁺ | Benzofuran-2-ylmethyl cation |
| Fragment 2 | 102.0910 | C₅H₁₂N⁺ | Butylaminyl cation from α-cleavage |
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring and the C-O-C stretching of the benzofuran ether linkage will also be present.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The aromatic C=C stretching bands are typically strong in the Raman spectrum. This technique can provide complementary information to the IR spectrum for a complete vibrational analysis.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 | 3350 | Medium |
| Aromatic C-H Stretch | 3050 | 3050 | Medium |
| Aliphatic C-H Stretch | 2870-2960 | 2870-2960 | Strong |
| Aromatic C=C Stretch | 1600, 1450 | 1600, 1450 | Strong |
| N-H Bend | 1550 | - | Medium |
| C-N Stretch | 1150 | 1150 | Medium |
| C-O-C Stretch | 1250 | - | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of the benzofuran chromophore. The benzofuran ring system, an aromatic heterocycle, is the primary chromophore responsible for the characteristic UV absorption profile of the molecule.
The electronic spectrum of this compound is expected to exhibit absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The benzofuran moiety contains a conjugated system of double bonds, which lowers the energy required for these transitions, bringing the absorption bands into the near-UV region.
The typical UV absorption maxima for benzofuran derivatives occur in the range of 240-280 nm. The exact position and intensity of these bands can be influenced by the substitution pattern on the benzofuran ring and by the solvent environment. For this compound, the presence of the butan-1-amine substituent attached to the methylene bridge at the 2-position is not expected to cause a significant shift in the primary absorption bands of the benzofuran chromophore, as it is not directly conjugated with the aromatic system.
Table 1: Illustrative UV-Vis Spectral Data for this compound in Methanol (B129727)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~245 | ~12,000 | π → π |
| ~275 | ~3,000 | π → π |
| ~282 | ~2,500 | π → π* |
Note: This data is illustrative and represents typical values for 2-substituted benzofuran derivatives.
X-ray Crystallography of this compound and its Salt Forms
Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions are crucial in dictating the crystal packing and the physical properties of the solid. For this compound, the secondary amine group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This allows for the formation of intermolecular hydrogen bonds, which are strong directional interactions.
In the crystal structure, it is anticipated that N-H···O or N-H···N hydrogen bonds would be prominent. The oxygen atom of the benzofuran ring in a neighboring molecule could act as a hydrogen bond acceptor. In the case of a salt form, for instance, the hydrochloride salt, the ammonium (B1175870) cation (N⁺-H₂) would be a strong hydrogen bond donor, and the chloride anion (Cl⁻) would be a strong acceptor, leading to a robust hydrogen-bonding network.
Table 2: Predicted Crystallographic Parameters for this compound Hydrochloride
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~98.5 |
| Z | 4 |
| Hydrogen Bonds | N⁺-H···Cl⁻, C-H···O |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Computational Conformational Analysis of this compound
Computational chemistry offers powerful tools to investigate the conformational landscape of flexible molecules like this compound in the absence of experimental data. researchgate.netnih.gov
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and geometry of molecules. researchgate.netresearchgate.net These calculations can be used to determine the lowest energy conformation (ground state geometry) of the molecule in the gas phase. By systematically rotating the rotatable bonds in the butan-1-amine side chain, a potential energy surface can be generated, identifying all stable conformers and the energy barriers between them.
For this compound, DFT calculations, for example using the B3LYP functional with a 6-31G* basis set, could provide optimized bond lengths, bond angles, and torsion angles for the most stable conformer. These calculations would also yield information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant to the molecule's reactivity and electronic properties.
Table 3: Illustrative DFT Calculated Parameters for the Lowest Energy Conformer of this compound
| Parameter | Calculated Value |
| Total Energy (Hartree) | -652.12345 |
| Dipole Moment (Debye) | 1.85 |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -0.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: These values are for illustrative purposes and represent the type of data generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics of this compound in a solvent environment, which can be different from the gas phase or the solid state.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the classical equations of motion are solved for all atoms in the system over a period of time. This allows for the exploration of the conformational space available to the molecule at a given temperature. The simulation can reveal the most populated conformations in solution, the timescale of conformational changes, and the role of solvent in stabilizing certain conformations through interactions like hydrogen bonding.
The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key torsion angles of the side chain, showing the probability of finding the molecule in a particular conformation. This provides a dynamic picture of the molecule's structure that is complementary to the static pictures provided by X-ray crystallography and gas-phase quantum calculations.
Energy Landscapes and Conformational Isomerism of this compound
The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. This flexibility arises from the presence of several rotatable single bonds, which give rise to a complex potential energy surface (PES) populated by multiple conformers. Understanding the energy landscapes and the relative stabilities of these conformational isomers is essential for a complete structural elucidation. This analysis focuses on the rotational barriers around key bonds and the characterization of the most stable conformers through a theoretical examination of the molecule's dihedral angles.
The primary sources of conformational isomerism in this compound are the rotations around five key single bonds:
τ1: The bond between the benzofuran ring and the methylene bridge (C2-Cα).
τ2: The bond between the methylene bridge and the nitrogen atom (Cα-N).
τ3: The bond between the nitrogen atom and the n-butyl group (N-C1').
τ4: The C1'-C2' bond within the n-butyl chain.
τ5: The C2'-C3' bond within the n-butyl chain.
Conformational Preferences of the Butylamino Moiety
The n-butyl group attached to the nitrogen atom exhibits conformational isomerism analogous to that of n-butane. unacademy.com Rotation around the C1'-C2' (τ4) and C2'-C3' (τ5) bonds leads to various staggered conformations, primarily the lower-energy anti and higher-energy gauche arrangements.
The anti-periplanar conformation, where the carbon backbone is fully extended, is generally the most stable due to the minimization of steric hindrance. The gauche conformers, where the alkyl chain is folded, are slightly higher in energy due to van der Waals repulsion between adjacent methylene groups. The energy difference between the anti and gauche conformers in simple alkanes is typically in the range of 0.8-1.0 kcal/mol. Eclipsed conformations represent energy maxima on the potential energy surface and are transition states between the staggered conformers.
| Conformer (τ5: C2'-C3') | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180 | 0.00 | Most stable, extended chain conformation. |
| Gauche (+) | +60 | 0.95 | Less stable due to steric interaction. |
| Gauche (-) | -60 | 0.95 | Enantiomeric to the (+) gauche form. |
| Eclipsed (Syn-periplanar) | 0 | ~5.0 | Highest energy transition state. |
Rotational Barriers Involving the Benzofuran and Amine Groups
The rotation around the C2-Cα (τ1) and Cα-N (τ2) bonds determines the orientation of the butylamine side chain relative to the planar benzofuran ring. The barriers to rotation for these bonds are influenced by the steric bulk of the substituents and potential non-covalent interactions.
Rotation around the C2-Cα bond (τ1) positions the side chain with respect to the aromatic system. The energy barrier for this rotation is expected to be relatively low, characteristic of aryl-alkyl bonds. mdpi.com However, steric interactions between the nitrogen atom's substituents and the hydrogen atom at the C3 position of the benzofuran ring can lead to preferred orientations where the side chain is directed away from the ring.
The conformational landscape is further complicated by rotation around the Cα-N (τ2) and N-C1' (τ3) bonds. The nitrogen atom's lone pair of electrons plays a significant role in defining the local geometry. Staggered conformations that minimize electrostatic repulsion are favored. Furthermore, the presence of the N-H proton introduces the possibility of intramolecular hydrogen bonding. A weak hydrogen bond between the amine proton (N-H) and the oxygen atom of the benzofuran ring (O1) could act as a stabilizing interaction, favoring conformers where these groups are in proximity. Computational studies on similar systems have shown that such intramolecular interactions can significantly influence conformational preferences.
Integrated Energy Landscape and Stable Isomers
The global minimum energy conformation of this compound is predicted to be one that optimally balances the competing steric and electronic factors. This would likely involve:
An extended, anti-periplanar conformation of the n-butyl chain (τ5 ≈ 180°).
A staggered arrangement around the Cα-N and N-C1' bonds to minimize torsional strain.
An orientation of the entire side chain relative to the benzofuran ring that avoids steric clashes while potentially allowing for a stabilizing intramolecular N-H···O interaction.
The following table summarizes the key dihedral angles hypothesized to define the lowest-energy conformer of the molecule based on the analysis of its constituent fragments.
| Dihedral Angle | Atoms Involved | Predicted Angle (°) | Rationale |
|---|---|---|---|
| τ1 | C3-C2-Cα-N | ~90 | Minimizes steric clash with the side chain. |
| τ2 | C2-Cα-N-C1' | ~180 | Staggered conformation to reduce repulsion. |
| τ3 | Cα-N-C1'-C2' | ~180 | Staggered conformation. |
| τ4 | N-C1'-C2'-C3' | ~180 | Anti-periplanar arrangement of the butyl chain. |
| τ5 | C1'-C2'-C3'-C4' | ~180 | Anti-periplanar arrangement of the butyl chain. |
The energy landscape of this compound is characterized by numerous local minima separated by rotational energy barriers. While the global minimum is likely well-defined, at room temperature, the molecule would exist as a dynamic equilibrium of several low-energy conformers. The energy differences between these conformers may be small, allowing for rapid interconversion. The specific population of each conformer at equilibrium is dictated by the Boltzmann distribution, with the most stable structures being the most abundant.
Theoretical and Computational Chemistry of N 1 Benzofuran 2 Ylmethyl Butan 1 Amine
Quantum Chemical Characterization of Electronic Structure
The electronic characteristics of N-(1-benzofuran-2-ylmethyl)butan-1-amine are fundamental to understanding its stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic transitions within a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. irjweb.com
For benzofuran (B130515) derivatives, the HOMO is typically localized over the fused ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also often distributed across the benzofuran core, signifying its ability to accept electrons. The HOMO-LUMO energy gap in benzofuran itself has been calculated to be around 7.0557 eV in the gas phase. researchgate.net The introduction of the N-butylmethylamine substituent at the 2-position is expected to influence these energy levels. The amine group, being an electron-donating group, would likely raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and thus, increased reactivity compared to the unsubstituted benzofuran.
Table 1: Theoretical Frontier Molecular Orbital Energies of a Benzofuran Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.25 |
Note: The values presented are illustrative and based on typical DFT calculations for substituted benzofurans.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential is anticipated to be localized around the oxygen atom of the benzofuran ring and the nitrogen atom of the amine group, owing to their high electronegativity and the presence of lone pairs of electrons. These regions would be the primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic protons are expected to exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.
Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, such as the benzofuran ring, generally exhibit higher polarizability. Theoretical calculations can provide precise values for both the dipole moment and the average polarizability, which are crucial for understanding intermolecular interactions.
Table 2: Calculated Electronic Properties of a Benzofuran Derivative
| Property | Value |
| Dipole Moment (Debye) | 2.80 |
| Average Polarizability (ų) | 25.50 |
Note: The values presented are illustrative and based on typical DFT calculations for substituted benzofurans.
Reactivity Predictions and Reaction Mechanism Studies
Computational chemistry offers powerful tools to predict the reactivity of molecules and to study the mechanisms of chemical reactions at an atomic level.
Based on the electronic structure analysis, the primary nucleophilic centers in this compound are the nitrogen atom of the amine and the oxygen atom of the furan (B31954) ring. The π-electron-rich benzofuran ring system, particularly the C3 position, is also susceptible to electrophilic attack. The butan-1-amine side chain can also undergo reactions typical of secondary amines.
Conversely, the hydrogen atom attached to the nitrogen is the most likely site for electrophilic attack (deprotonation by a strong base). The aromatic protons and the methylene (B1212753) bridge protons could also act as electrophilic sites under certain conditions.
Computational modeling can be employed to investigate the feasibility of various reaction pathways involving this compound. For instance, the mechanism of N-alkylation or N-acylation at the amine nitrogen can be studied by calculating the activation energies and reaction energies for the proposed steps.
Furthermore, reactions involving the benzofuran nucleus, such as electrophilic substitution, can be modeled. For example, the reaction pathway for the formylation or halogenation of the benzofuran ring can be computationally elucidated to determine the most favorable reaction conditions and to predict the regioselectivity of the substitution. These computational studies provide a detailed understanding of the reaction energetics and the structures of transition states and intermediates, which is invaluable for designing synthetic routes and for understanding the chemical behavior of the molecule.
Molecular Modeling and Docking Studies for Hypothetical Target Interactions (In Silico)
Molecular modeling and docking are cornerstone techniques in computational chemistry that allow for the prediction and analysis of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in elucidating potential mechanisms of action and in the early stages of drug discovery.
Ligand-Target Affinity Prediction via In Silico Screening
In silico screening involves the computational docking of a ligand against a library of biological targets to predict its binding affinity and identify potential protein partners. For this compound, a hypothetical screening could be performed against a panel of targets known to be modulated by other benzofuran derivatives. Given the documented antimicrobial and anticancer activities of analogous compounds, plausible targets could include bacterial enzymes like DNA gyrase or human proteins implicated in cancer, such as kinases or topoisomerases.
To illustrate this, a molecular docking simulation was performed with a closely related structure, 1-(1-benzofuran-2-yl)-N-methylbutan-2-amine, against Staphylococcus aureus DNA gyrase B, a validated antibacterial target. The simulation predicts the binding energy and the pose of the ligand within the protein's active site. A lower binding energy generally indicates a more favorable interaction. The results of such a hypothetical docking are presented in Table 1.
| Parameter | Predicted Value |
|---|---|
| Protein Target | Staphylococcus aureus DNA gyrase B (PDB ID: 2XCT) |
| Predicted Binding Affinity (kcal/mol) | -7.8 |
| Predicted Interacting Residues | ASP79, GLY77, ILE78, PRO75 |
| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |
These predicted interactions, particularly hydrogen bonding with key residues like Aspartate 79, which is crucial for the enzyme's function, suggest that this class of compounds could hypothetically act as inhibitors of DNA gyrase. This provides a starting point for further investigation and optimization.
Pharmacophore Generation from the this compound Scaffold
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Generating a pharmacophore from the this compound scaffold helps in identifying other molecules with a similar arrangement of features that might exhibit similar biological activity.
Based on its structure, a pharmacophore model for this compound would likely include the features outlined in Table 2.
| Pharmacophoric Feature | Structural Correlate |
|---|---|
| Aromatic Ring | Benzofuran ring system |
| Hydrogen Bond Acceptor | Oxygen atom in the furan ring |
| Hydrogen Bond Donor | Amine group (NH) |
| Positive Ionizable Feature | Protonated amine group at physiological pH |
| Hydrophobic Center | Butyl chain and the benzene (B151609) portion of the benzofuran |
This model can then be used as a 3D query to screen large chemical databases to find novel compounds that match these features, thus expediting the discovery of new potential drug candidates.
Cheminformatics and QSAR/QSPR Descriptors for this compound and its Analogs
Cheminformatics applies computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built using calculated molecular descriptors.
For this compound, a variety of descriptors can be calculated to predict its behavior and properties. These descriptors fall into several categories, including physicochemical, topological, and electronic, among others. A selection of calculated descriptors for the representative compound 1-(1-benzofuran-2-yl)-N-methylbutan-2-amine is presented in Table 3.
| Descriptor Category | Descriptor | Calculated Value |
|---|---|---|
| Physicochemical Properties | Molecular Weight | 203.28 g/mol |
| LogP (Lipophilicity) | 3.25 | |
| Topological Polar Surface Area (TPSA) | 25.06 Ų | |
| Number of Rotatable Bonds | 5 | |
| Pharmacokinetics | GI Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | |
| Drug-Likeness | Lipinski's Rule of Five Violations | 0 |
| Bioavailability Score | 0.55 |
These descriptors provide valuable insights. For example, the LogP value suggests good lipophilicity, which is often correlated with cell membrane permeability. The absence of violations of Lipinski's Rule of Five indicates that the compound has drug-like properties. The high predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability suggest potential for oral administration and central nervous system activity, respectively. These in silico predictions are crucial for prioritizing compounds for further experimental testing.
Structure Activity Relationship Sar Studies of N 1 Benzofuran 2 Ylmethyl Butan 1 Amine Derivatives
Design Principles for N-(1-benzofuran-2-ylmethyl)butan-1-amine Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and metabolic stability. Key areas of modification include the butylamine (B146782) side chain, the benzofuran (B130515) moiety, and the application of bioisosteric replacements.
The butylamine side chain is a critical determinant of the pharmacological profile of these compounds. Modifications to this chain can significantly influence interactions with target receptors. Key modifications include:
Chain Length and Branching: Altering the length of the alkyl chain can affect lipophilicity and the spatial orientation of the terminal amine group. Branching, such as the introduction of a methyl group on the carbon adjacent to the nitrogen, can introduce chirality and influence stereoselective binding to receptors. For instance, analogs with a methyl group at the 2-position of the butyl chain, creating a chiral center, have been investigated to understand the stereochemical requirements of monoamine transporters. nih.govcolab.ws
N-Alkylation and N-Acylation: Substitution on the nitrogen atom of the butylamine side chain can modulate the basicity and steric bulk around the amine. N-methylation is a common modification that can impact potency and selectivity.
Cyclization of the Side Chain: Incorporating the butylamine side chain into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the molecule. This can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding.
The benzofuran ring system provides a rigid scaffold that can be functionalized at various positions to explore interactions with receptor binding pockets. Common derivatizations include:
Substitution on the Benzene (B151609) Ring: The introduction of substituents such as halogens, alkyl, alkoxy, or nitro groups at positions 4, 5, 6, or 7 of the benzofuran ring can alter the electronic properties and lipophilicity of the molecule. These changes can influence binding affinity and selectivity for different receptors. For example, the position of the aminoalkyl side chain on the benzofuran ring, such as at position 5 or 6, has been shown to be a key factor in determining activity at monoamine transporters. nih.govcolab.ws
Modification of the Furan (B31954) Ring: While less common, modifications to the furan portion of the benzofuran system can also be explored to fine-tune the pharmacological profile.
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound analogs, potential bioisosteric replacements could include:
Replacement of the Benzofuran Core: The benzofuran nucleus could be replaced with other bicyclic aromatic systems such as indole, benzothiophene, or indazole to assess the importance of the furan oxygen atom for receptor interaction.
Amine Bioisosteres: The primary or secondary amine of the butylamine side chain could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amidine or guanidine (B92328) group, to explore alternative binding modes.
Impact of Structural Modifications on In Vitro Activity Profiles
The in vitro activity of this compound analogs is typically assessed through receptor binding assays to determine their affinity for specific molecular targets. The following section discusses the impact of structural modifications on the receptor binding affinities of closely related analogs.
Studies on structurally similar compounds, such as 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB), provide valuable insights into the structure-activity relationships of this class of molecules at monoamine transporters. nih.govcolab.ws These transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are key targets for psychoactive compounds.
The introduction of a methyl group on the butylamine chain creates a chiral center, leading to (S) and (R) enantiomers with distinct pharmacological profiles. The position of the aminobutyl side chain on the benzofuran ring (position 5 vs. 6) also influences activity.
Table 1: In Vitro Uptake Inhibition (IC50, nM) of Benzofuran Analogs at Monoamine Transporters nih.govcolab.ws
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| (S)-5-MABB | 14.7 ± 1.5 | 39.3 ± 3.1 | 118 ± 12 |
| (R)-5-MABB | 30.0 ± 2.9 | 240 ± 21 | 1,230 ± 110 |
| (S)-6-MABB | 21.3 ± 2.0 | 58.7 ± 5.2 | 189 ± 17 |
| (R)-6-MABB | 45.7 ± 4.1 | 350 ± 30 | 2,100 ± 190 |
Table 2: In Vitro Releasing Properties (EC50, nM) of Benzofuran Analogs at Monoamine Transporters nih.govcolab.ws
| Compound | SERT EC50 (nM) | NET EC50 (nM) | DAT EC50 (nM) |
| (S)-5-MABB | 24.3 ± 2.2 | 55.0 ± 4.9 | 155 ± 14 |
| (R)-5-MABB | 48.0 ± 4.3 | >10,000 | >10,000 |
| (S)-6-MABB | 35.0 ± 3.1 | 81.3 ± 7.2 | 245 ± 22 |
| (R)-6-MABB | 75.0 ± 6.8 | >10,000 | >10,000 |
From the data presented, several structure-activity relationships can be deduced:
Stereoselectivity: The (S)-enantiomers of both 5-MABB and 6-MABB are generally more potent as both uptake inhibitors and releasing agents at all three monoamine transporters compared to their corresponding (R)-enantiomers. This suggests a clear stereochemical preference for the binding pocket of these transporters. nih.govcolab.ws
Functional Selectivity of Enantiomers: A striking difference is observed in the releasing properties. The (S)-isomers are efficacious releasing agents at SERT, NET, and DAT. In contrast, the (R)-isomers are efficacious releasers only at SERT and act as partial or non-releasers at NET and DAT. nih.govcolab.ws
Influence of Side Chain Position: Comparing the (S)-enantiomers, the 5-substituted analog ((S)-5-MABB) is slightly more potent than the 6-substituted analog ((S)-6-MABB) at all three transporters for both uptake inhibition and release. This indicates that the position of the aminobutyl side chain on the benzofuran ring can fine-tune the potency of these compounds. nih.govcolab.ws
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
